Methyl 3-amino-5-iodobenzoate
Overview
Description
Methyl 3-amino-5-iodobenzoate is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the third position and an iodine atom at the fifth position
Scientific Research Applications
Methyl 3-amino-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-aminobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like methyl 3-amino-5-azidobenzoate or methyl 3-amino-5-thiocyanatobenzoate.
Oxidation Products: Methyl 3-nitro-5-iodobenzoate or methyl 3-nitroso-5-iodobenzoate.
Reduction Products: this compound derivatives with reduced functional groups.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-iodobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The iodine atom and amino group can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but with the iodine atom at the fourth position.
Methyl 3-amino-5-bromobenzoate: Bromine atom instead of iodine.
Methyl 3-amino-5-chlorobenzoate: Chlorine atom instead of iodine.
Uniqueness
Methyl 3-amino-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
methyl 3-amino-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXKJNIWKOHLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451421 | |
Record name | methyl 3-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-45-9 | |
Record name | methyl 3-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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